molecular formula C52H38N4 B13727400 Tetra(4'-vinylphenyl)porphyrin

Tetra(4'-vinylphenyl)porphyrin

Cat. No.: B13727400
M. Wt: 718.9 g/mol
InChI Key: XQIAXXYRVQWCDQ-UHFFFAOYSA-N
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Description

Tetra(4’-vinylphenyl)porphyrin is a synthetic porphyrin derivative characterized by the presence of four vinylphenyl groups attached to the meso positions of the porphyrin ring. Porphyrins are a class of organic compounds known for their distinctive macrocyclic structure, which consists of four pyrrole-type rings linked by methine bridges. These compounds are notable for their roles in biological systems, such as the core of heme in hemoglobin and chlorophyll in photosynthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tetra(4’-vinylphenyl)porphyrin typically involves the condensation of 4-Β-halogenethylbenzaldehyde with pyrrole, followed by dehydrohalogenation of the resulting tetra(4’-halogenethylphenyl)porphyrins

Industrial Production Methods: While specific industrial production methods for tetra(4’-vinylphenyl)porphyrin are not extensively documented, the general approach involves large-scale synthesis using similar condensation and dehydrohalogenation reactions. The use of acidic ionic liquids as catalytic media has been explored to improve the efficiency and yield of porphyrin synthesis .

Chemical Reactions Analysis

Types of Reactions: Tetra(4’-vinylphenyl)porphyrin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism by which tetra(4’-vinylphenyl)porphyrin exerts its effects is primarily related to its ability to interact with light and generate reactive oxygen species (ROS). Upon light irradiation, the porphyrin ring absorbs photons and transitions to an excited state. This excited state can transfer energy to molecular oxygen, generating singlet oxygen, a highly reactive form of oxygen that can induce cell damage and apoptosis . This property is particularly useful in photodynamic therapy for cancer treatment .

Comparison with Similar Compounds

Uniqueness: Tetra(4’-vinylphenyl)porphyrin is unique due to the presence of vinyl groups, which provide additional sites for chemical modification and functionalization. This makes it a versatile compound for the development of new materials and applications in various fields .

Properties

Molecular Formula

C52H38N4

Molecular Weight

718.9 g/mol

IUPAC Name

5,10,15,20-tetrakis(4-ethenylphenyl)-21,23-dihydroporphyrin

InChI

InChI=1S/C52H38N4/c1-5-33-9-17-37(18-10-33)49-41-25-27-43(53-41)50(38-19-11-34(6-2)12-20-38)45-29-31-47(55-45)52(40-23-15-36(8-4)16-24-40)48-32-30-46(56-48)51(44-28-26-42(49)54-44)39-21-13-35(7-3)14-22-39/h5-32,53,56H,1-4H2

InChI Key

XQIAXXYRVQWCDQ-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C=C)C8=CC=C(C=C8)C=C)C=C4)C9=CC=C(C=C9)C=C)N3

Origin of Product

United States

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